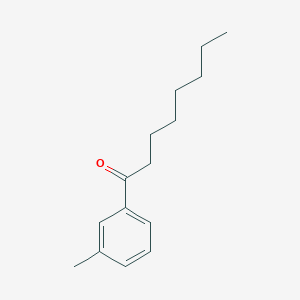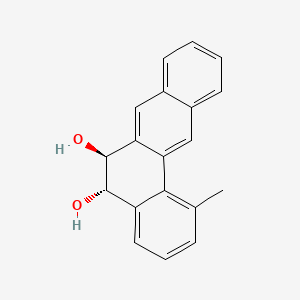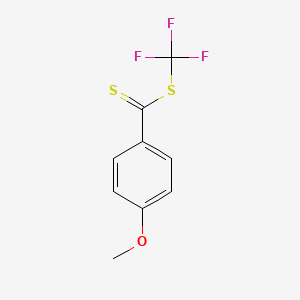
1,2,3,4,5,6-Hexachlorobiphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexachlorobiphenylene is an organic compound with the molecular formula C12H4Cl6. It belongs to the class of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexachlorobiphenylene typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) under controlled conditions. The chlorination process can be conducted at elevated temperatures to ensure complete substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexachlorobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of hydroxylated biphenyls.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexachlorobiphenylene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications in diseases such as cancer.
Industry: Used in the production of dielectric fluids, hydraulic fluids, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexachlorobiphenylene involves its interaction with cellular components. It can bind to aryl hydrocarbon receptors (AhR) and induce the expression of cytochrome P450 enzymes, leading to oxidative stress and potential cellular damage. The compound can also interfere with hormone signaling pathways, contributing to its endocrine-disrupting effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,4,5,6-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar chemical properties but different chlorine atom positions.
2,3,4,4’,5,6-Hexachlorobiphenyl: Similar structure with slight variations in chlorine atom placement.
Uniqueness
1,2,3,4,5,6-Hexachlorobiphenylene is unique due to its specific chlorine atom arrangement, which influences its chemical reactivity and biological effects. Its stability and resistance to degradation make it a persistent environmental pollutant, posing long-term ecological and health risks .
Propiedades
| 109719-95-1 | |
Fórmula molecular |
C12H2Cl6 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexachlorobiphenylene |
InChI |
InChI=1S/C12H2Cl6/c13-4-2-1-3-5(8(4)14)7-6(3)9(15)11(17)12(18)10(7)16/h1-2H |
Clave InChI |
NVKAMGFTMJNBJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)

![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)





